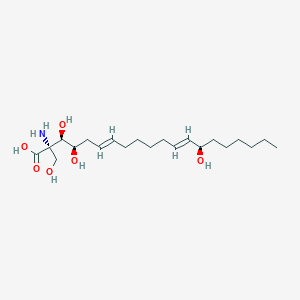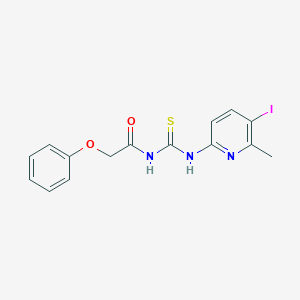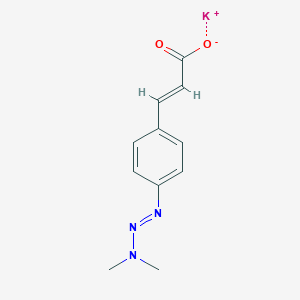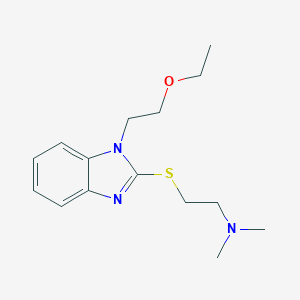
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate (TDCPP) is a flame retardant that has been widely used in various consumer products such as furniture, electronics, and textiles. It is a halogenated organic compound that is known for its ability to reduce the flammability of materials. However, the use of TDCPP has raised concerns about its potential health and environmental impacts.
Mécanisme D'action
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate works by interfering with the combustion process. It reacts with the free radicals produced during the combustion process and forms stable char that acts as a barrier to heat and oxygen. This prevents the material from igniting and spreading the fire.
Biochemical and Physiological Effects:
Studies have shown that Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate can have adverse effects on human health and the environment. It is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC). Animal studies have shown that Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate can cause liver, kidney, and thyroid damage. In addition, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has been found to be persistent in the environment and can accumulate in living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be used in a variety of applications. In addition, it is a well-studied compound, and there are numerous published studies on its properties and effects. However, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate also has limitations for lab experiments. It is a halogenated compound, which can make it difficult to dispose of safely. In addition, the potential health and environmental impacts of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate must be carefully considered when using it in lab experiments.
Orientations Futures
There are several future directions for research on Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate. One area of research is focused on developing alternative flame retardants that are less harmful to human health and the environment. Another area of research is focused on understanding the long-term effects of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate exposure on human health and the environment. Finally, there is a need for more research on the fate and transport of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate in the environment, including its persistence and accumulation in living organisms.
Conclusion:
In conclusion, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate is a widely used flame retardant that has been extensively studied for its properties and effects. While it is effective at reducing the flammability of materials, it also has potential health and environmental impacts that must be carefully considered. Further research is needed to develop safer alternatives and understand the long-term effects of Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate exposure.
Méthodes De Synthèse
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate is synthesized by reacting 2,4-dibromo-6-methylphenol with phthalic anhydride in the presence of a catalyst. The reaction produces Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate as a white crystalline solid with a melting point of 210-212°C. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has been extensively studied for its flame retardant properties. It is commonly used in the production of polyurethane foam, which is widely used in furniture and bedding. Studies have shown that Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate can significantly reduce the flammability of polyurethane foam and other materials. In addition, Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate has been studied for its potential use in other applications such as plastics, textiles, and electronics.
Propriétés
Numéro CAS |
137656-90-7 |
|---|---|
Nom du produit |
Tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate |
Formule moléculaire |
C27H20Br6O6 |
Poids moléculaire |
919.9 g/mol |
Nom IUPAC |
tris(2,4-dibromo-6-methylphenyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C27H20Br6O6/c1-12-4-16(28)9-19(31)24(12)37-22(34)7-15(27(36)39-26-14(3)6-18(30)11-21(26)33)8-23(35)38-25-13(2)5-17(29)10-20(25)32/h4-6,9-11,15H,7-8H2,1-3H3 |
Clé InChI |
UULZLBSSZGWLMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1OC(=O)CC(CC(=O)OC2=C(C=C(C=C2C)Br)Br)C(=O)OC3=C(C=C(C=C3C)Br)Br)Br)Br |
SMILES canonique |
CC1=CC(=CC(=C1OC(=O)CC(CC(=O)OC2=C(C=C(C=C2C)Br)Br)C(=O)OC3=C(C=C(C=C3C)Br)Br)Br)Br |
Synonymes |
3Br2Sal tricarballylate tris(3,5-dibromosalicyl) tricarballylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)


![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)


![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
